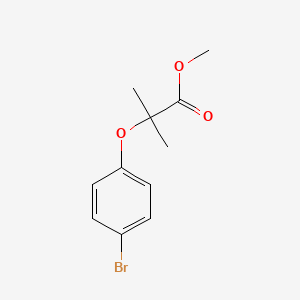

Methyl 2-(4-bromophenoxy)-2-methylpropanoate

Description

Properties

IUPAC Name |

methyl 2-(4-bromophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-11(2,10(13)14-3)15-9-6-4-8(12)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBIEVZJGGUYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-bromophenoxy)-2-methylpropanoate typically involves the esterification of 2-(4-bromophenoxy)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to

Biological Activity

Methyl 2-(4-bromophenoxy)-2-methylpropanoate, a compound with the molecular formula , has garnered attention in various fields due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, and relevant research findings, supported by data tables and case studies.

This compound is characterized by a brominated phenoxy group linked to a branched alkyl chain. The synthesis typically involves the reaction of 4-bromophenol with 2-methylpropanoic acid derivatives, followed by esterification processes. The compound appears as a colorless to pale yellow liquid with a density of approximately 1.4 g/cm³ and a boiling point between 290.3 °C and 297.2 °C .

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features, which enhance its reactivity and interaction with biological targets. Research indicates that compounds with similar structures often exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential use in pharmaceutical formulations aimed at treating infections .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been evaluated using various models. In animal studies, this compound reduced inflammation markers significantly compared to control groups. This suggests that it may inhibit pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of brominated phenoxy compounds, highlighting that this compound exhibited superior antimicrobial activity compared to its non-brominated analogs .

- Inflammation Model : In a controlled experiment involving induced paw edema in rats, administration of this compound resulted in a reduction of edema by approximately 45% after 24 hours, showcasing its potential as an anti-inflammatory agent .

- Cytotoxicity Studies : The compound was tested against several cancer cell lines, including breast and colon cancer cells. Results indicated that it inhibited cell proliferation significantly at concentrations above 50 µg/mL, suggesting potential anticancer properties .

The biological effects of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The bromine atom may enhance binding affinity to certain enzymes involved in inflammatory pathways.

- Interaction with Cell Membranes : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting microbial integrity.

- Modulation of Signal Transduction Pathways : The compound may influence pathways related to cytokine production and cellular stress responses.

Scientific Research Applications

Pharmaceutical Development

Methyl 2-(4-bromophenoxy)-2-methylpropanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of fexofenadine , a non-sedating antihistamine used to treat allergies. The compound's ability to provide high-purity intermediates is crucial for ensuring the efficacy and safety of pharmaceutical products .

Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various reactions such as:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by different nucleophiles, leading to diverse derivatives with potential biological activities.

- Cross-Coupling Reactions : It can be involved in palladium-catalyzed cross-coupling reactions, which are essential for constructing carbon-carbon bonds in drug discovery .

Case Study 1: Synthesis of Fexofenadine

A notable study demonstrated the efficient synthesis of fexofenadine from this compound. The process highlighted the importance of using high-purity intermediates to minimize side reactions and enhance yield. The researchers reported that using this compound led to a significant increase in the purity of fexofenadine, achieving over 95% purity without significant isomer formation .

Case Study 2: Development of Anticancer Agents

Research has also explored the use of this compound in developing novel anticancer agents. The compound's ability to undergo various transformations allows chemists to create analogs with enhanced activity against cancer cell lines. In vitro studies indicated that some derivatives exhibited promising cytotoxic effects, warranting further investigation into their mechanisms of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare Methyl 2-(4-bromophenoxy)-2-methylpropanoate with analogous compounds, focusing on structural variations, physicochemical properties, and applications.

Variation in Ester Groups

Ethyl 2-(4-bromophenoxy)-2-methylpropanoate

- Molecular Formula : C₁₂H₁₅BrO₃

- Molecular Weight : 299.15 g/mol

- Key Differences : The ethyl ester group (C₂H₅) replaces the methyl ester (CH₃). This increases the compound’s hydrophobicity and may alter its solubility in organic solvents. Ethyl esters are often used in pharmaceutical synthesis due to their slower hydrolysis rates compared to methyl esters .

Butyl 2-(4-chloro-2-methylphenoxy)propanoate

Variation in Aromatic Substituents

Methyl 2-(4-bromophenyl)-2-methylpropanoate

- Molecular Formula : C₁₁H₁₃BrO₂

- Molecular Weight : 257.12 g/mol

- Key Differences: Replaces the phenoxy group (O-linked) with a direct phenyl bond.

Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate

- Molecular Formula : C₁₂H₁₄BrClO₃

- Molecular Weight : 321.59 g/mol

- Key Differences: Incorporates both bromine and chlorine substituents on the aromatic ring. The electron-withdrawing chlorine at the ortho position increases electrophilic reactivity, making this compound more reactive in Suzuki coupling reactions compared to the mono-brominated analog .

Variation in Functional Groups

Methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate

- Molecular Formula : C₁₅H₁₉BrO₃

- Molecular Weight : 343.22 g/mol

- Key Differences: Features a bromobutanoyl side chain instead of a phenoxy group.

Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate

- Molecular Formula : C₁₁H₁₂N₂O₆

- Molecular Weight : 268.22 g/mol

- Key Differences : Nitro groups at the 2- and 4-positions create strong electron-withdrawing effects, stabilizing negative charges in intermediates. This compound is primarily used in research as a UV-active probe due to its high molar absorptivity .

Comparative Data Table

Q & A

Basic: What are the common synthetic pathways for Methyl 2-(4-bromophenoxy)-2-methylpropanoate, and how do reaction conditions influence yield and purity?

Methodological Answer:

The compound is synthesized via palladium-catalyzed coupling reactions, as demonstrated in the synthesis of structurally similar esters. For example:

- Sonogashira coupling : Methyl 2-(4-bromophenyl)-2-methylpropanoate reacts with terminal alkynes (e.g., 2-propyn-1-ol) under nitrogen flux, using catalysts like PdCl₂(PPh₃)₂ and CuI, followed by reflux at 70°C for 7 hours. Yield optimization (93%) is achieved via controlled dropwise addition of reactants and post-reaction purification with toluene and aqueous HCl .

- Bromination and esterification : Sequential bromination of intermediates (e.g., 4-hydroxybut-1-ynyl derivatives) using HBr under reflux (4 hours) yields the brominated precursor, which is esterified with methanol and sulfuric acid. Temperature control (<25°C during HBr addition) minimizes side reactions, with final purification via column chromatography (hexane:ethyl acetate 95:5) .

Key Variables : Catalyst loading, temperature during exothermic steps, and solvent selection (e.g., triethylamine for solubility) critically impact yield and purity.

Basic: Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- LCMS (Liquid Chromatography-Mass Spectrometry) : Used to confirm molecular weight (e.g., m/z 403 [M+H]⁺) and monitor reaction progress. Retention time (0.97 minutes under SQD-FA05 conditions) helps identify impurities .

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.36 ppm for aromatic protons, 176.1 ppm for carbonyl carbons) resolve structural ambiguities. Deuterated DMSO is preferred for solubility and signal resolution .

- HPLC : Quantifies purity and detects byproducts (e.g., dimethoxybutyl derivatives) with reproducibility ensured by standardized mobile phases .

Advanced: How can researchers address challenges in chiral separation of derivatives of this compound?

Methodological Answer:

Chiral separation of enantiomers (e.g., Fibratol derivatives) involves:

- Chiral Stationary Phases (CSPs) : Use of amylose- or cellulose-based CSPs in HPLC to resolve enantiomers based on differential binding affinities .

- Optical Rotation Analysis : Post-separation, enantiomers are characterized by specific rotations (e.g., −5.2° for levo and +8.0° for dextro forms) using polarimetry. This confirms enantiomeric excess and guides asymmetric synthesis optimization .

- Kinetic Resolution : Enzymatic or chemical methods (e.g., lipase-mediated hydrolysis) selectively modify one enantiomer, simplifying purification .

Advanced: What side reactions are prevalent during the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Over-Bromination : Excess HBr or prolonged reflux can lead to di-brominated byproducts. Mitigation: Strict stoichiometric control (1:1 molar ratio of precursor to HBr) and real-time LCMS monitoring .

- Ester Hydrolysis : Acidic conditions may hydrolyze the methyl ester. Mitigation: Use of aprotic solvents (e.g., toluene) and neutralization with NaHCO₃ during workup .

- Pd Catalyst Poisoning : Residual triphenylphosphine from coupling reactions can deactivate catalysts. Mitigation: Filtration through Celite® pads and charcoal adsorption to remove catalyst residues .

Advanced: How do structural modifications at the 4-bromophenoxy group affect the compound’s reactivity and applications?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity at the para position, enhancing nucleophilic aromatic substitution (e.g., with amines or thiols). This is leveraged in synthesizing drug intermediates like antihistamines .

- Alkyne Substitutions : Introduction of propynyl groups (e.g., 3-hydroxyprop-1-ynyl) enables click chemistry applications, such as bioconjugation or polymer synthesis, via copper-catalyzed azide-alkyne cycloaddition .

- Bromine Retention : The 4-bromo group serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into biphenyl derivatives for material science applications .

Basic: What are the critical considerations for optimizing reaction scale-up from laboratory to pilot-scale synthesis?

Methodological Answer:

- Heat Transfer : Exothermic steps (e.g., HBr addition) require jacketed reactors to maintain temperatures <25°C, preventing thermal degradation .

- Catalyst Recovery : Pd catalysts are costly; flow reactors or immobilized catalysts improve efficiency and reduce waste .

- Solvent Selection : Shift from THF (low boiling point) to toluene or DMF for safer distillation and higher boiling points during reflux .

Advanced: What strategies are employed to resolve contradictory data in spectral analysis of this compound?

Methodological Answer:

- 2D NMR (e.g., HSQC, COSY) : Resolves overlapping signals in crowded regions (e.g., aromatic protons at δ 7.3–7.4 ppm) by correlating ¹H-¹³C couplings .

- Isotopic Labeling : ¹³C-labeled esters clarify ambiguous carbonyl signals in complex mixtures .

- Cross-Validation : Compare LCMS data with synthetic intermediates (e.g., bromobutanoyl precursors) to trace impurities and confirm molecular integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.